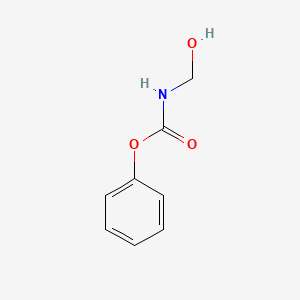

Phenyl (hydroxymethyl)carbamate

CAS No.: 35657-72-8

Cat. No.: VC18987879

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35657-72-8 |

|---|---|

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol |

| IUPAC Name | phenyl N-(hydroxymethyl)carbamate |

| Standard InChI | InChI=1S/C8H9NO3/c10-6-9-8(11)12-7-4-2-1-3-5-7/h1-5,10H,6H2,(H,9,11) |

| Standard InChI Key | HMXBVIACUMVBKX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC(=O)NCO |

Introduction

Structural and Chemical Characteristics

Phenyl (hydroxymethyl)carbamate (chemical formula: ) consists of a phenyl ring linked to a carbamate group () with a hydroxymethyl () substituent on the nitrogen atom. This configuration grants the molecule polar characteristics, enhancing its solubility in aqueous environments compared to simpler carbamates .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | Calculated | |

| Molecular Weight | 167.16 g/mol | |

| Solubility | Moderate in polar solvents | |

| Stability | pH-sensitive (hydrolyzes in acidic/basic conditions) |

The compound’s stability is highly dependent on environmental pH. Studies on analogous carbamates, such as 2-phenylethyl (hydroxymethyl)carbamate, demonstrate that hydrolysis occurs under strongly acidic or basic conditions, yielding phenol derivatives and carbamic acid. This behavior underscores the need for controlled storage conditions, typically under inert atmospheres and low moisture .

Synthesis and Manufacturing

Phenyl (hydroxymethyl)carbamate is synthesized via nucleophilic reactions between phenolic compounds and isocyanates or carbamoyl chlorides. A widely employed method involves the reaction of phenol with methyl isocyanate in the presence of a catalyst such as zinc chloride:

Key Synthetic Considerations:

-

Catalysts: Zinc chloride enhances reaction efficiency by polarizing the isocyanate group.

-

Temperature: Reactions typically proceed at 50–80°C to balance yield and side-product formation.

-

Purification: Column chromatography or recrystallization is used to isolate the product, with yields ranging from 60% to 85% depending on conditions.

Alternative routes include the transesterification of phenyl carbamate with glycerol, though this method is less common due to lower selectivity .

Biological Activity and Mechanisms

Phenyl (hydroxymethyl)carbamate exhibits promising bioactivity, particularly in enzyme inhibition. Its hydroxymethyl group facilitates hydrogen bonding with active-site residues in target proteins, a mechanism observed in studies of similar compounds . For example, carbamate derivatives have been shown to inhibit phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis, by binding to the flavin adenine dinucleotide (FAD) cofactor .

Table 2: Reported Biological Effects

In agricultural contexts, structural analogs of phenyl (hydroxymethyl)carbamate have demonstrated herbicidal activity at doses as low as 187.5 g/ha, with minimal toxicity to crops like maize and wheat . These findings suggest potential for developing eco-friendly herbicides.

Industrial and Pharmaceutical Applications

The compound’s dual functionality—carbamate and hydroxymethyl groups—enables diverse applications:

Medicinal Chemistry

-

Drug Precursors: Serves as an intermediate in synthesizing urea derivatives and β-lactam antibiotics.

-

Enzyme Inhibitors: Modulates acetylcholinesterase and proteases, relevant to Alzheimer’s disease and antiviral therapies.

Agrochemicals

-

Herbicides: Disrupts carotenoid biosynthesis in weeds, as seen in phytoene desaturase inhibitors .

-

Pesticides: Derivatives exhibit insecticidal activity by targeting neurotransmitter receptors .

| Compound | Hazard Statements | Precautionary Measures |

|---|---|---|

| Phenyl carbamate | H315, H319 | Avoid inhalation, skin contact |

| 3-Fluoro-4-(hydroxymethyl)phenyl carbamate | H315, H319 | Use fume hood, inert storage |

Recent Advances and Future Directions

Recent studies highlight phenyl (hydroxymethyl)carbamate’s role in scaffold-hopping strategies to design inhibitors with enhanced binding affinity. For instance, modifications to the hydroxymethyl group have yielded derivatives with 10-fold greater activity against PDS . Future research may explore:

-

Nanocarrier Systems: Improving bioavailability through encapsulation.

-

Structure-Activity Relationships (SAR): Optimizing substituents for target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume